1,3-Substitution vs. 1,1-Substitution: A Defined Molecular Shape for Receptor Modulation
The 3-(benzylamino) substitution pattern is a core structural requirement in a patent specifically claiming its use as an intermediate for receptor modulators with therapeutic utility [1]. Its 1,3-substitution on the cyclobutane ring creates a specific angle and distance between the carboxylic acid and the benzylamine. In contrast, the 1,1-substituted isomer, 1-(benzylamino)cyclobutane-1-carboxylic acid (CAS 1250495-98-7), has a geminal substitution, resulting in a distinct, more acute angle between the functional groups, which is not claimed for the same receptor modulator activity [2]. This structural difference is qualitative but dictates the downstream biological activity of the products they build.
| Evidence Dimension | Substitution Pattern & Molecular Geometry |
|---|---|
| Target Compound Data | 1,3-substituted cyclobutane (3-benzylamino, 1-carboxylic acid); inter-functional group angle defined by 1,3-ring topology. |
| Comparator Or Baseline | 1,1-substituted cyclobutane: 1-(benzylamino)cyclobutane-1-carboxylic acid (CAS 1250495-98-7); geminal arrangement. |
| Quantified Difference | Qualitative difference in geometry; the 1,3-pattern is explicitly claimed for specific receptor modulator utility (Allergan patent NZ599966A), while the 1,1-pattern is not [1]. |
| Conditions | Structural analysis based on patented compound claims and chemical database records. |
Why This Matters
Procurement of the correct 1,3-substitution pattern is essential for replicating patented research and ensuring the synthesized leads possess the intended pharmacokinetic and pharmacodynamic profile.
- [1] Allergan, Inc. Novel compounds as receptor modulators with therapeutic utility. New Zealand Patent NZ599966A, 2014. View Source
- [2] Mol-Instincts. 1-(benzylamino)cyclobutane-1-carboxylic acid. Chemical Database. View Source
